Glutamine 5-C-13

Description

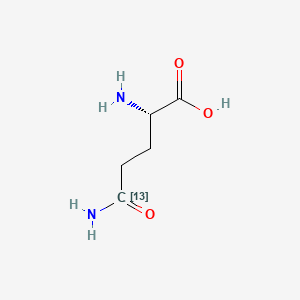

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-diamino-5-oxo(513C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-MYXYCAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[13C](=O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745659 | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184161-19-1, 159680-32-7 | |

| Record name | Glutamine 5-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184161191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(5-~13~C)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUTAMINE 5-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9J59ZMX6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological Frameworks for L Glutamine 5 13c Tracer Studies

Methodological Frameworks for L-Glutamine-5-¹³C Tracer Studies

Principles of ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. cortecnet.com The fundamental principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate, such as L-Glutamine-5-¹³C, into a biological system. cortecnet.com As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites.

The distribution of these ¹³C atoms, known as mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. cortecnet.comcreative-proteomics.com By analyzing the MIDs of key metabolites and applying computational modeling, researchers can deduce the relative or absolute fluxes through different metabolic pathways. creative-proteomics.comfrontiersin.org This provides a detailed snapshot of cellular metabolism. nih.gov

L-glutamine tracers, including L-Glutamine-5-¹³C, are particularly useful for elucidating fluxes in the lower part of central carbon metabolism, such as the tricarboxylic acid (TCA) cycle and reductive carboxylation. cortecnet.comresearchgate.net For instance, L-Glutamine-5-¹³C can be used to specifically trace the contribution of reductive carboxylation to lipid synthesis, as the labeled carbon is incorporated into acetyl-CoA only through this pathway. nih.gov

Steady-State Isotopic Tracing Approaches

Steady-state isotopic tracing is a common approach in MFA where cells or organisms are cultured with a ¹³C-labeled tracer until they reach both metabolic and isotopic steady state. frontiersin.orgnih.gov Metabolic steady state implies that the concentrations of intracellular metabolites and metabolic fluxes are constant over time. nih.gov Isotopic steady state is achieved when the isotopic labeling pattern of metabolites no longer changes. nih.gov

In a typical steady-state experiment using L-Glutamine-5-¹³C, the tracer is introduced into the culture medium, and the system is allowed to equilibrate. researchgate.net Once isotopic steady state is reached, which can take several hours depending on the metabolite and cell type, samples are collected for analysis. nih.gov For example, in studies with uniformly labeled glutamine, TCA cycle metabolites have been observed to reach isotopic steady state within 3 hours. nih.gov

The fractional enrichment of ¹³C in downstream metabolites provides information on the relative contribution of glutamine to various metabolic pathways. researchgate.net For instance, the conversion of M5 glutamine to M5 glutamate (B1630785) and subsequently to M5 α-ketoglutarate can be tracked. researchgate.net The appearance of M4 intermediates like fumarate (B1241708) and malate (B86768) indicates the forward (oxidative) flux of the TCA cycle, while the presence of M5 citrate (B86180) points to reductive carboxylation. researchgate.net

Dynamic Isotopic Tracing Approaches

Dynamic isotopic tracing, also known as isotopically nonstationary MFA (INST-MFA), involves measuring the time-dependent changes in isotopic labeling of metabolites after the introduction of a ¹³C tracer. frontiersin.orgvanderbilt.edu Unlike steady-state approaches, this method does not require the system to reach isotopic equilibrium. vanderbilt.edu This makes it particularly useful for studying metabolic systems that are not at a steady state or for experiments where reaching a steady state is not feasible. frontiersin.org

Dynamic tracing with L-Glutamine-5-¹³C can provide more detailed information about flux dynamics. For instance, in vivo studies using hyperpolarized [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine have demonstrated the ability to measure rapid biochemical processes, such as the conversion of glutamine to glutamate, in real-time. pnas.orgnih.gov This approach allows for the spatial and temporal measurement of glutaminolysis in vivo. pnas.org

Experimental Design Considerations for L-Glutamine-5-¹³C Tracing

The design of cell culture experiments for L-Glutamine-5-¹³C tracing is critical for obtaining meaningful data. nih.gov Key considerations include the choice of cell line, culture medium, and labeling duration. nih.govbiorxiv.org

Cell Lines: Different cell lines exhibit distinct metabolic phenotypes. For example, many cancer cell lines are known to be highly dependent on glutamine for proliferation. creative-proteomics.com The choice of cell line should align with the research question.

Culture Medium: Specialized media lacking unlabeled glutamine are used to ensure that the ¹³C-labeled tracer is the primary source. nih.gov The medium is often supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled small molecules that could dilute the isotopic labeling. nih.gov

Labeling Duration: The duration of labeling depends on whether a steady-state or dynamic approach is used. For steady-state analysis, cells are typically cultured with the tracer for a sufficient time to reach isotopic equilibrium. nih.gov In one study, mouse sarcoma-derived cell lines were incubated with [U-¹³C]-glutamine for 3 hours before harvesting intracellular metabolites. biorxiv.org

Table 1: Example of Metabolite Labeling in Cell Culture with [U-¹³C]-Glutamine This table is based on data from a study on mouse sarcoma-derived cell lines.

| Metabolite | Expected Mass Isotopologue (Oxidative TCA Cycle) | Observed in vitro |

|---|---|---|

| α-Ketoglutarate | M+5 | Yes |

| Succinate | M+4 | Yes |

| Malate | M+4 | Yes |

| Citrate | M+4 | Yes |

In vivo tracer studies using L-Glutamine-5-¹³C in animal models, such as mice, provide insights into metabolic fluxes within a whole organism. frontiersin.orgisotope.com These studies are crucial for understanding how metabolism is regulated in the context of complex physiological and pathological conditions.

Tracer Administration: The labeled glutamine can be delivered through various routes, including intravenous infusion or intraperitoneal injection. pnas.orgckisotopes.com The choice of administration route can influence the distribution and metabolism of the tracer.

Tissue Collection and Analysis: After a defined period of tracer administration, tissues of interest are harvested, and metabolites are extracted for analysis. isotope.comckisotopes.com Studies have shown that in vivo, the recycling of endogenous ¹³CO₂ can be substantial, leading to different labeling patterns compared to in vitro experiments. biorxiv.org For example, while citrate M+4 is a dominant isotopologue in vitro, citrate M+1 can be unexpectedly dominant in vivo. biorxiv.orgbiorxiv.org

Imaging Techniques: Advanced imaging techniques like hyperpolarized magnetic resonance imaging (HP-MRI) can be combined with L-Glutamine-5-¹³C tracing to non-invasively monitor metabolic fluxes in real-time within living animals. pnas.orgnih.gov For instance, HP-MRI with [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine has been used to visualize glutamine metabolism in pancreatic cancer xenografts in mice. nih.govnih.gov

Table 2: Observed ¹³C Labeling Patterns In Vitro vs. In Vivo with [U-¹³C]-Glutamine This table summarizes findings from a comparative study. biorxiv.orgbiorxiv.org

| Metabolite | Dominant Isotopologue In Vitro (Sarcoma Cells) | Dominant Isotopologue In Vivo (Sarcoma-bearing Mice) |

|---|---|---|

| Citrate | M+4 | M+1 |

| Adenosine | Not substantially labeled | M+1 |

| Serine | Not observed | M+1 |

Ex Vivo Tissue Analysis

Ex vivo tissue analysis using L-Glutamine-5-13C provides a powerful platform for investigating metabolic pathways in a controlled environment that preserves the tissue's three-dimensional cellular architecture. nih.gov This methodology allows for the study of tissue metabolism, eliminating the systemic influences present in in vivo studies. nih.gov Freshly resected tissue slices, from both cancerous and non-cancerous origins, can be maintained in culture media and treated with stable isotope-enriched nutrients like 13C-labeled glutamine. nih.gov These tissue slices remain viable for at least 24 hours, enabling detailed tracking of metabolic transformations. nih.gov

Stable Isotope Resolved Metabolomics (SIRM) is a key technique applied to these ex vivo models. nih.gov SIRM enables the tracing of metabolic conversions of source molecules such as glutamine over specific time periods, which is essential for detailed pathway analysis and metabolic flux determination. nih.gov For instance, studies on intact human liver tissue slices cultured ex vivo have utilized 13C isotope tracing to gain a quantitative understanding of metabolic fluxes. diva-portal.org This approach has confirmed known features of liver metabolism and uncovered new metabolic activities. diva-portal.org

Further applications include the ex vivo tracing of LmOVA-specific CD8+ T cells with 13C-glutamine, which revealed patterns of nutrient utilization, showing that glutamine contributes more heavy carbon to citrate and malate production than glucose. nih.gov Similarly, ex vivo tracing with uniformly 13C-labeled glutamine in primary hepatocytes has been used to demonstrate how disruptions in the mitochondrial pyruvate (B1213749) carrier (MPC) can impair the synthesis of glutathione (B108866). researchgate.net

Advanced Analytical Techniques for L-Glutamine-5-13C Enrichment Detection

The detection and quantification of 13C enrichment from L-Glutamine-5-13C in various metabolites rely on sophisticated analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose, each offering unique advantages in resolving and quantifying isotopomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a non-invasive technique that provides a wealth of information about the fate of carbon tracers. nih.gov It allows for the detection of 13C labels in metabolic products and, crucially, the analysis of the coupling patterns between adjacent 13C nuclei, which provides deeper insights into metabolic pathways. nih.gov

High-resolution 13C NMR spectroscopy of tissue extracts allows for the precise quantification of 13C isotopomers, which are molecules that differ only in the isotopic composition of their atoms. nih.gov The analysis of mass isotopomer distribution (MID) in key metabolites like glutamate, which is directly produced from glutamine, is a powerful tool for metabolic flux analysis. nih.gov

When L-Glutamine-5-13C is metabolized, the 13C label is incorporated into other molecules. For example, in the brain, infusion of 13C-labeled substrates followed by ex vivo 13C NMR spectroscopy of brain extracts enables the resolution of 13C multiplets in neurotransmitters such as glutamate and glutamine. nih.gov The relative areas of these multiplets can be used in 13C-isotopomer analysis to create a metabolic profile. pnas.org This method, sometimes referred to as NMR isotopomer distribution analysis (NMR-IDA), involves fitting the experimental 13C label distribution to a mathematical model to estimate metabolic flux parameters. researchgate.net The technique is sensitive enough to detect signals from glutamate, glutamine, aspartate, and GABA, resolving them into multiplets that arise from the coupling of adjacent 13C atoms. nih.gov

Hyperpolarized 13C MRS is a cutting-edge technique that dramatically increases the sensitivity of 13C MRS, enabling real-time monitoring of metabolic fluxes. ismrm.orgnih.gov The process of dynamic nuclear polarization (DNP) can increase the polarization of [5-13C]glutamine by thousands of times, allowing for the detection of its conversion to [5-13C]glutamate by the enzyme glutaminase (B10826351) in seconds. nih.govnih.gov

This high temporal resolution is critical for measuring rapid kinetic processes in vivo and in cell cultures. ismrm.orgpnas.org However, a challenge with hyperpolarized [5-13C]-L-glutamine is the rapid signal decay due to relaxation effects from the adjacent quadrupolar 14N nucleus. ismrm.orgpnas.org To overcome this, researchers have synthesized multiply-labeled glutamine variants. ismrm.orgpnas.org For instance, using [5-13C,4-2H2,5-15N]-L-glutamine significantly prolongs the relaxation times (T1 and T2) of the C5 carbon, which enhances the signal-to-noise ratio and facilitates better detection of glutaminase activity. ismrm.orgpnas.org The deuteration at the C4 position and the substitution of 14N with 15N are key to reducing relaxation and improving imaging quality. ismrm.orgpnas.org

The table below presents research findings on the relaxation times of different isotopically labeled glutamine compounds, demonstrating the advantage of multiple labeling for hyperpolarized studies. ismrm.orgpnas.org

| Compound | T1 at 14.1T (s) | T2 at 14.1T (s) |

| [5-13C]-L-Glutamine | 10.8 ± 0.55 | 0.474 ± 0.029 |

| [5-13C,4-2H2]-L-Glutamine | 12.74 ± 0.69 | 0.521 ± 0.048 |

| [5-13C,5-15N]-L-Glutamine | 10.9 ± 0.5 | 4.82 ± 0.23 |

| [5-13C,4-2H2,5-15N]-L-Glutamine | 12.74 ± 0.69 | 7.28 ± 0.48 |

| [5-13C,4-2H2,5-15N]-L-Glutamine in D2O | 15.58 ± 0.7 | 12.23 ± 0.36 |

This table is generated from data found in the cited research articles. ismrm.orgpnas.org

A significant advantage of 13C NMR spectroscopy is its ability to detect 13C-13C spin-spin coupling. nih.gov When two 13C nuclei are adjacent in a molecule, their spins interact, splitting the NMR signal into a multiplet (e.g., a doublet). If a 13C nucleus is bonded to two other 13C nuclei, the signal can split into a quartet (a doublet of doublets). This fine structure provides more detailed information for computing metabolic rates than 13C content alone. nih.gov

High-resolution ex vivo 13C NMR spectra of brain extracts from mice infused with 13C-labeled glucose show distinct and quantifiable multiplets for glutamate and glutamine. nih.gov The fractional amount of each multiplet can be calculated by comparing the area of the multiplet to the total resonance area of that carbon position. nih.gov Studies have tracked the time course of these multiplets, observing that they reach a steady state, which signifies metabolic equilibrium. nih.gov For example, analysis of the C4 carbon of glutamate and glutamine reveals singlet (S), doublet (D34, D45), and quartet (Q) peaks, which can be quantified to understand the flow of carbon through the TCA cycle. nih.gov This detailed isotopomer data is critical for accurate metabolic flux modeling. nih.govphysiology.org

Mass Spectrometry (MS) Applications

Mass spectrometry, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive method for analyzing 13C-labeled metabolites. nih.govacs.org It is widely used to measure the mass isotopomer distributions of intracellular metabolites labeled by 13C tracers. nih.gov

LC-MS/MS is particularly powerful for the qualitative and quantitative analysis of 13C-labeled amino acids derived from L-Glutamine-5-13C. nih.gov An integrated method using a combination of parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer allows for the characterization and quantification of various isotopologues and isotopomers. nih.gov For example, after incubating HepG2 cells with 13C5-Gln, the concentrations of 13C-labeled glutamine, glutamate, proline, and aspartate were observed to alter over time, confirming glutamine's role in their biosynthesis. nih.gov

The table below shows examples of MRM transitions used for the detection of glutamine and its 13C-labeled isotopologue. frontiersin.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Glutamine | 147.1 | 84.1 |

| Glutamine | 147.1 | 130.1 |

| Glutamine-13C5 | 152.1 | 88.1 |

| Glutamine-13C5 | 152.1 | 135.1 |

This table is generated from data found in the cited research article. frontiersin.org

GC-MS is another common technique. For GC-MS analysis, metabolites must first be chemically derivatized to increase their volatility. nih.gov Following infusion of [U-13C]glutamine in vivo, metabolites are extracted from tissues, derivatized, and analyzed by GC-MS to assess 13C enrichment in TCA cycle intermediates and pathways like reductive carboxylation. cam.ac.uk This approach has been used to demonstrate that glutamine is a significant carbon source for the TCA cycle in certain types of tumors. cam.ac.uk

2

Stable isotope tracers, such as L-Glutamine-5-13C, are instrumental in elucidating metabolic pathways. The methodologies to analyze the incorporation of the 13C label into various metabolites are critical for the accurate interpretation of tracer studies. These techniques primarily revolve around mass spectrometry, which can distinguish between molecules based on their mass-to-charge ratio, thereby identifying the isotopologues (molecules that differ only in their isotopic composition).

1 Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable small molecules. nih.gov For many metabolites involved in central carbon metabolism, such as amino acids and organic acids, a chemical derivatization step is necessary to increase their volatility for GC analysis. nih.govmdpi.com This process involves chemically modifying the metabolites to make them amenable to gas-phase separation. nih.gov

Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N(O,S)-ethoxycarbonyl ethyl esters. researchgate.netplos.org For instance, glutamine can be converted to its t-butyldimethylsilyl (tBDMS) derivative for analysis. researchgate.net However, some derivatives can be unstable; for example, tBDMS-glutamine is known to be unstable, and an alternative approach is to convert glutamine to pyroglutamic acid, which forms a more stable tBDMS-derivative. researchgate.net The choice of derivatization method is crucial as it can influence the stability and fragmentation pattern of the metabolite during mass spectrometry analysis.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. lcms.cz The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. lcms.cz The resulting mass spectrum provides a fingerprint of the molecule and its isotopic labeling pattern. L-Glutamine-13C5 has been utilized in GC-MS for metabolomics analysis in various cell lines. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Metabolites

| Derivatization Reagent | Target Functional Groups | Notes |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Hydroxyl, carboxyl, amino, thiol | Forms stable tBDMS derivatives. nih.govresearchgate.netplos.org |

| N(O,S)-ethoxycarbonyl ethyl ester | Amino, hydroxyl, thiol, carboxyl | Creates stable derivatives suitable for GC-MS. researchgate.net |

| Trimethylsilylation (e.g., BSTFA) | Hydroxyl, carboxyl, amino, thiol | A common method to increase volatility. nih.govplos.org |

2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polar and Non-Polar Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. nih.govnih.govlcms.cz This makes it particularly suitable for studying both polar and non-polar metabolites in complex biological samples. nih.govlcms.cz

In LC-MS/MS, metabolites are first separated by liquid chromatography based on their physicochemical properties. lcms.cz Different types of LC columns can be used, such as reversed-phase (RP) for non-polar to moderately polar compounds and hydrophilic interaction liquid chromatography (HILIC) for highly polar metabolites. nih.govlcms.cz

Following separation, the metabolites are ionized, most commonly using electrospray ionization (ESI), a soft ionization technique that minimizes fragmentation and preserves the molecular ion. lcms.cz The ionized molecules then enter the tandem mass spectrometer. In a typical targeted analysis, the first mass analyzer (Q1) selects the precursor ion (the intact labeled metabolite), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) then separates the resulting fragment ions, providing structural information and enhancing specificity. nih.gov This technique, known as multiple reaction monitoring (MRM), is highly sensitive and selective for quantifying specific labeled metabolites. nih.gov

LC-MS/MS has been extensively used in L-Glutamine-13C tracer studies to investigate glutamine metabolism in various biological systems, including cancer cells. nih.govnih.gov It allows for the detailed analysis of labeled metabolites in pathways like the TCA cycle and fatty acid synthesis. nih.govnih.gov

Table 2: Comparison of LC Column Chemistries for Metabolite Separation

| Column Type | Principle | Suitable for |

| Reversed-Phase (RP) | Separation based on hydrophobicity. | Non-polar to moderately polar metabolites. nih.govlcms.cz |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on hydrophilicity. | Highly polar metabolites. nih.govlcms.cz |

3 High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomics

High-resolution mass spectrometry (HRMS) offers significant advantages for metabolomics by providing highly accurate mass measurements, which allows for the confident identification of metabolites and the resolution of isotopic fine structures. escholarship.orgresearchgate.net Instruments like Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers can achieve high resolving power, enabling the differentiation of isotopologues that are very close in mass. escholarship.orgchemrxiv.org

In the context of L-Glutamine-5-13C tracer studies, HRMS is powerful for untargeted metabolomics, where the goal is to detect and identify as many metabolites as possible that have incorporated the 13C label. researchgate.net The high mass accuracy facilitates the assignment of elemental formulas to unknown peaks. Furthermore, the high resolution can distinguish between different isotopes, for example, a 13C-labeled metabolite from a 15N-labeled one, which is not always possible with lower-resolution instruments. escholarship.org

HRMS can be coupled with both GC and LC for comprehensive metabolic profiling. chemrxiv.org LC-HRMS is particularly powerful for stable isotope-resolved metabolomics, allowing for simultaneous quantification of metabolite pool sizes and their isotopic enrichment from a single experiment. escholarship.org This integrated approach improves the accuracy and throughput of metabolic flux analysis.

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) for Rapid Kinetic Measurements

4 Multi-Isotope Imaging Mass Spectrometry (MIMS)

Multi-isotope imaging mass spectrometry (MIMS) is a specialized technique that combines stable isotope labeling with high-spatial-resolution mass spectrometry to visualize the metabolic activity of individual cells. researchgate.netharvard.edu MIMS uses a nanoscale secondary ion mass spectrometer (NanoSIMS) to measure the ratio of different isotopes within a sample at a subcellular level. harvard.eduosti.gov

In a typical MIMS experiment using L-Glutamine-5-13C, cells or tissues are incubated with the labeled glutamine. The sample is then fixed, sectioned, and analyzed with the NanoSIMS instrument. The instrument bombards the sample surface with a primary ion beam, causing secondary ions (including the incorporated 13C) to be ejected and analyzed by the mass spectrometer. osti.gov This creates a map of isotope distribution, revealing which cells or even which organelles within a cell have taken up and metabolized the L-Glutamine-5-13C. researchgate.netharvard.edu

MIMS has been used to reveal metabolic heterogeneity within tumors, showing that even within the same tumor, individual cells can have vastly different rates of glucose and glutamine utilization. researchgate.net This provides a powerful tool to study how metabolic differences between cells contribute to disease progression and treatment resistance.

3 Data Processing and Isotopic Enrichment Quantification

After acquiring data from mass spectrometry-based tracer experiments, the raw data must be processed to quantify the extent of isotopic labeling in different metabolites. This involves identifying the different mass isotopologues of a metabolite and correcting for the natural abundance of heavy isotopes.

1 Mass Isotopomer Distribution (MID) Analysis

Mass isotopomer distribution (MID) analysis is the process of determining the fractional abundance of all the mass isotopologues of a given metabolite. nih.gov A mass isotopologue is a molecule that differs in the number of heavy isotopes it contains. For a metabolite labeled with 13C, the MID will show the proportion of molecules that contain zero (M+0), one (M+1), two (M+2), and so on, up to the maximum number of carbon atoms in the molecule that can be labeled. nih.govnih.gov

The MID provides a detailed picture of how the 13C from L-Glutamine-5-13C is incorporated into downstream metabolites. For example, in the tricarboxylic acid (TCA) cycle, tracking the MIDs of intermediates like citrate and malate can reveal the relative contributions of different metabolic pathways. nih.gov The analysis of MIDs is fundamental to metabolic flux analysis (MFA), a computational method used to calculate the rates of metabolic reactions. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolomics

2 Correction for Natural Abundance of 13C

A crucial step in analyzing data from stable isotope tracer experiments is to correct for the natural abundance of heavy isotopes. uni-regensburg.de Carbon, in its natural state, is composed of approximately 98.9% 12C and 1.1% 13C. rsc.org This means that even in the absence of a labeled tracer, a certain fraction of any given metabolite will naturally contain one or more 13C atoms.

Elucidation of Central Carbon Metabolism Pathways Via L Glutamine 5 13c Tracing

Glutamine Catabolism and Initial Metabolic Fates

The metabolic journey of glutamine, a vital amino acid, begins with its catabolism, a process that can be meticulously traced using L-Glutamine-5-¹³C. This isotopically labeled variant of glutamine allows researchers to follow the path of the fifth carbon atom as it is integrated into various metabolic pathways.

Glutaminolysis is a key metabolic pathway that starts with the conversion of glutamine to glutamate (B1630785). elifesciences.org This initial and rate-limiting step is catalyzed by the enzyme glutaminase (B10826351) (GLS). researchgate.net By using L-Glutamine-5-¹³C, researchers can monitor the activity of GLS. The ¹³C label is retained on the glutamate molecule, and its presence and abundance in downstream metabolites provide a direct measure of glutaminolysis flux. pnas.org This process is crucial for providing carbon and nitrogen for various cellular functions, including growth and proliferation. pnas.orgpnas.org

Studies have shown that in certain cancer cells, glutaminolysis is a significant source of carbon for the tricarboxylic acid (TCA) cycle. researchgate.net The rate of glutamine conversion to glutamate, and subsequently to other intermediates, can be quantified by analyzing the isotopic enrichment of these molecules using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy. isotope.comcreative-proteomics.com This allows for a detailed assessment of GLS activity and its contribution to cellular metabolism. ismrm.orgacs.orgismrm.org

The metabolic fate of glutamine is not limited to energy production; it also serves as a precursor for the synthesis of other important molecules. elifesciences.org Tracing studies with L-Glutamine-5-¹³C have revealed its role in biosynthetic pathways, highlighting the versatility of glutamine in cellular metabolism. nih.gov

Once glutamine is converted to glutamate, it can be further metabolized through two primary pathways: oxidative deamination by glutamate dehydrogenase (GDH) or transamination by various aminotransferases. nih.govkarger.com Both pathways result in the production of α-ketoglutarate, a key intermediate that connects amino acid metabolism with the TCA cycle. pnas.orgnih.govcreative-proteomics.compnas.org

The GDH pathway involves the removal of an amino group from glutamate, a reaction that is particularly important in the liver for ammonia (B1221849) detoxification. unige.ch In contrast, transamination reactions involve the transfer of the amino group from glutamate to an α-keto acid, forming a new amino acid and α-ketoglutarate. caldic.comwikipedia.org

L-Glutamine-5-¹³C tracing allows for the differentiation and quantification of these pathways. When the ¹³C-labeled glutamate enters the GDH pathway, the resulting α-ketoglutarate retains the ¹³C label. molbiolcell.org Similarly, in transamination reactions, the ¹³C label is transferred to α-ketoglutarate. aacrjournals.org By analyzing the labeling patterns of downstream metabolites, researchers can determine the relative contributions of GDH and transamination pathways to α-ketoglutarate production.

The α-ketoglutarate produced from glutamate is a central hub in cellular metabolism, primarily serving as an entry point into the tricarboxylic acid (TCA) cycle. pnas.orgnih.govcreative-proteomics.compnas.org This five-carbon molecule can be oxidatively decarboxylated within the TCA cycle to generate energy and precursors for biosynthesis. biomolther.org

The use of L-Glutamine-5-¹³C provides a clear view of this process. The ¹³C-labeled α-ketoglutarate enters the TCA cycle, and the label is subsequently incorporated into other TCA cycle intermediates such as succinate, fumarate (B1241708), and malate (B86768). pnas.org By measuring the isotopic enrichment of these intermediates, the flux of glutamine-derived carbon into the TCA cycle can be accurately determined. researchgate.netnih.gov This information is critical for understanding how cells utilize glutamine to fuel their metabolic needs. elifesciences.orgnih.gov

An alternative pathway for α-ketoglutarate formation exists, known as the glutaminase II pathway, which involves the transamination of glutamine to α-ketoglutaramate, followed by its hydrolysis to α-ketoglutarate. researchgate.netmdpi.comnih.gov

Glutamate Dehydrogenase (GDH) and Transamination Pathways

Tricarboxylic Acid (TCA) Cycle Contributions

The TCA cycle is a central metabolic pathway that plays a pivotal role in energy production and the synthesis of biosynthetic precursors. creative-proteomics.com L-Glutamine-5-¹³C is an invaluable tool for dissecting the contributions of glutamine to this vital cycle.

The oxidative TCA cycle involves the complete oxidation of acetyl-CoA, derived from carbohydrates, fats, or amino acids, to generate ATP. Glutamine-derived α-ketoglutarate can also fuel this oxidative pathway. creative-proteomics.comnih.gov When ¹³C-labeled α-ketoglutarate from L-Glutamine-5-¹³C enters the TCA cycle, the label is passed along to subsequent intermediates. nih.gov

By tracking the distribution of the ¹³C label in metabolites such as citrate (B86180), succinate, and malate, researchers can quantify the oxidative flux of glutamine through the TCA cycle. pnas.orgnih.gov This analysis provides insights into the extent to which cells rely on glutamine as an oxidative fuel source. nih.gov For instance, studies have shown that in some rapidly proliferating cells, glutamine oxidation is a major contributor to the TCA cycle activity. nih.gov

The following table illustrates the typical labeling patterns of TCA cycle intermediates when cells are supplied with L-Glutamine-5-¹³C, demonstrating the flow of the ¹³C label through the oxidative pathway.

| Metabolite | Expected Isotopologue | Metabolic Step |

|---|---|---|

| α-Ketoglutarate | M+1 | From Glutamate-5-¹³C |

| Succinyl-CoA | M+1 | Decarboxylation of α-Ketoglutarate |

| Fumarate | M+1 | From Succinate |

| Malate | M+1 | Hydration of Fumarate |

| Oxaloacetate | M+1 | Oxidation of Malate |

Anaplerosis refers to the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. pnas.orgoup.com Glutamine is a major anaplerotic substrate, providing a direct source of α-ketoglutarate to maintain the integrity of the TCA cycle. researchgate.netpnas.orgpnas.orgisotope.comismrm.orgnih.govnih.govcreative-proteomics.compnas.orgoup.comresearchgate.netsnmjournals.org

L-Glutamine-5-¹³C tracing is instrumental in quantifying the anaplerotic flux from glutamine. nih.govnih.gov The entry of ¹³C-labeled α-ketoglutarate into the TCA cycle leads to the enrichment of all downstream intermediates with the ¹³C label. researchgate.netpnas.org The degree of this enrichment directly reflects the rate of anaplerotic input from glutamine. pnas.orgfrontiersin.org

This is particularly important in cells with high biosynthetic demands, such as cancer cells, where TCA cycle intermediates are constantly being used for the synthesis of lipids, nucleotides, and amino acids. pnas.org Studies using L-Glutamine-5-¹³C have demonstrated that in many such cases, glutamine anaplerosis is essential for cell survival and proliferation. nih.govvanderbilt.edumdpi.combiorxiv.org

The table below summarizes key research findings on the anaplerotic role of glutamine as determined by L-Glutamine-5-¹³C tracing.

| Cell Type/Condition | Key Finding | Reference |

|---|---|---|

| CD8+ T cells | Glutamine contributes more carbon than glucose to the TCA cycle in vivo. nih.gov | nih.gov |

| Glioblastoma cells | Glutamine provides anaplerotic oxaloacetate, supporting fatty acid synthesis. pnas.org | pnas.org |

| Pancreatic cancer cells | Glutaminase inhibition reduces glutamine's contribution to the TCA cycle. pnas.org | pnas.org |

| Heart failure models | Glutamine supplementation can improve cardiac function through anaplerosis. oup.com | oup.com |

Reductive Carboxylation Pathway Activity and Flux Measurement

Reductive carboxylation is a significant metabolic pathway, particularly in cancer cells and under hypoxic conditions, where glutamine-derived α-ketoglutarate is converted to citrate in a reversal of the typical Krebs cycle direction. nih.govpnas.orgresearchgate.net L-Glutamine-5-13C is instrumental in quantifying the flux through this pathway. When cells are cultured with L-Glutamine-5-13C, the 13C label is located at the C5 position of glutamine. Upon conversion to α-ketoglutarate, the label remains at the C5 position. Through reductive carboxylation, this labeled carbon is incorporated into citrate, resulting in M+5 labeled citrate (citrate containing five 13C atoms). pnas.orgbiorxiv.org

The detection and quantification of M+5 citrate and its downstream metabolites, such as M+3 labeled malate and aspartate, provide a direct measure of reductive carboxylation activity. pnas.org This contrasts with the oxidative pathway, where the 13C label would be lost as 13CO2 during the conversion of α-ketoglutarate to succinate. frontiersin.orgnih.gov Studies have shown that in some cell types, reductive carboxylation can account for a substantial portion of glutamine metabolism, contributing significantly to the biosynthesis of essential molecules. nih.govresearchgate.net For instance, in brown adipocyte cell lines, it was found that one-third of the glutamine entering the citric acid cycle proceeded via reductive carboxylation. nih.gov

Isocitrate Dehydrogenase (IDH) Dependent Reductive Pathways

The key enzymes mediating reductive carboxylation are the NADP+-dependent isocitrate dehydrogenases, IDH1 (cytosolic) and IDH2 (mitochondrial). pnas.orgfrontiersin.orgxiahepublishing.com These enzymes catalyze the reversible reaction of isocitrate to α-ketoglutarate. Under conditions that favor reductive metabolism, such as hypoxia or mitochondrial dysfunction, the reverse reaction—the reductive carboxylation of α-ketoglutarate to isocitrate—is enhanced. pnas.orgbiorxiv.orgnih.gov

Tracing studies using L-Glutamine-5-13C have demonstrated the critical role of IDH enzymes in this process. Inhibition of IDH1 or IDH2 has been shown to significantly reduce the M+5 labeling of citrate from L-Glutamine-5-13C, confirming their essential role in the reductive carboxylation pathway. nih.govmit.edu This pathway is not only a means to replenish citrate but also a significant source of precursors for various biosynthetic processes. pnas.orgbiorxiv.org

Biosynthetic Pathway Contributions from L-Glutamine-5-13C

The carbon backbone of glutamine, traced by L-Glutamine-5-13C, is a vital source for the synthesis of numerous essential biomolecules.

Lipid Synthesis and Fatty Acid Elongation

L-Glutamine-5-13C tracing has revealed that glutamine is a major carbon source for de novo fatty acid synthesis, particularly through the reductive carboxylation pathway. nih.govnih.govmit.edu The M+5 citrate produced via reductive carboxylation can be exported to the cytosol and cleaved by ATP-citrate lyase to generate acetyl-CoA, the fundamental building block for fatty acids. pnas.orgmdpi.com The 13C label from L-Glutamine-5-13C is incorporated into the acetyl-CoA pool and subsequently into newly synthesized fatty acids like palmitate. nih.gov

Studies have demonstrated that under certain conditions, such as hypoxia, cells preferentially utilize glutamine over glucose for fatty acid synthesis via this reductive pathway. mit.edu In some cancer cell lines, the contribution of glutamine to lipogenic acetyl-CoA through reductive carboxylation can be as high as 10-25%. mit.edu

Table 1: Contribution of L-Glutamine-5-13C to Lipogenic Acetyl-CoA in Various Cell Lines

| Cell Line | Contribution of Glutamine to Lipogenic Acetyl-CoA (%) | Primary Pathway |

|---|---|---|

| Brown Adipocytes | 90% of glutamine to lipid via reductive carboxylation nih.gov | Reductive Carboxylation nih.gov |

Nucleotide Biosynthesis and Purine (B94841)/Pyrimidine (B1678525) Synthesis

Glutamine is a critical nitrogen donor for the de novo synthesis of both purine and pyrimidine nucleotides. nih.govaging-us.comnih.gov The nitrogen from the amide group of glutamine is incorporated into the nucleotide rings. While L-Glutamine-5-13C primarily traces the carbon backbone, the metabolic fate of glutamine is intrinsically linked to nucleotide synthesis.

Furthermore, the carbon skeleton of glutamine contributes to nucleotide biosynthesis through its conversion to aspartate. researchgate.net Aspartate, derived from the transamination of glutamine-derived glutamate, provides carbons for the pyrimidine ring and is a precursor for the purine ring. nih.govresearchgate.net Tracing studies with 13C-labeled glutamine have shown the incorporation of the label into UMP and UDP-glucose, demonstrating the flow of glutamine carbons into the pyrimidine synthesis pathway. researchgate.net

Amino Acid Interconversion and Non-Essential Amino Acid Synthesis

The carbon skeleton of glutamine, traced by L-Glutamine-5-13C, can be used for the synthesis of other non-essential amino acids. zmchdahod.orglibretexts.org Glutamate, the direct product of glutamine deamidation, can be further metabolized to produce proline and ornithine (a precursor to arginine). libretexts.org

Moreover, the transamination of glutamate with oxaloacetate produces aspartate, which is a precursor for asparagine, methionine, threonine, and lysine. libretexts.org Isotope tracing with 13C-glutamine has confirmed the in vivo conversion of glutamine carbon into the proline and aspartate pools in activated T cells. researchgate.net

Glutathione (B108866) (GSH) Synthesis for Redox Homeostasis

Glutamine plays a crucial role in maintaining cellular redox balance through the synthesis of glutathione (GSH), a major antioxidant. elifesciences.orgnih.govnih.gov GSH is a tripeptide composed of glutamate, cysteine, and glycine. Glutamine is a direct precursor for the glutamate component of GSH. nih.govresearchgate.net

Studies using 13C-labeled glutamine have demonstrated the direct incorporation of glutamine-derived glutamate into the GSH pool. elifesciences.orgnih.govnih.gov For instance, in lung cancer cell lines, over 50% of excreted glutathione was found to be derived from 13C5-glutamine after 12 hours of incubation. nih.gov This highlights the importance of glutamine metabolism in supporting GSH synthesis and protecting cells from oxidative stress. elifesciences.orgnih.gov

Table 2: Compounds Mentioned

| Compound Name |

|---|

| L-Glutamine-5-13C |

| α-ketoglutarate |

| Citrate |

| Isocitrate |

| Malate |

| Aspartate |

| Acetyl-CoA |

| Palmitate |

| Uridine monophosphate (UMP) |

| Uridine diphosphate (B83284) glucose (UDP-glucose) |

| Proline |

| Ornithine |

| Arginine |

| Asparagine |

| Methionine |

| Threonine |

| Lysine |

| Glutathione (GSH) |

| Glutamate |

| Cysteine |

| Glycine |

| NADP+ |

| NADPH |

| ATP |

| CO2 |

| Oxaloacetate |

| Succinate |

| Fumarate |

| Pyruvate (B1213749) |

| Lactate |

| Inosine monophosphate (IMP) |

| Adenosine monophosphate (AMP) |

| Guanosine monophosphate (GMP) |

| Uridine triphosphate (UTP) |

| Cytidine triphosphate (CTP) |

| Carbamoyl phosphate |

| Orotate |

| N-acetylglutamate |

| N-acetylglutamate-phosphate |

| N-acetylglutamate-semialdehyde |

| N-acetylornithine |

Applications of L Glutamine 5 13c in Investigating Metabolic Reprogramming

Research in Cellular Bioenergetics and Metabolism

The use of L-Glutamine-5-13C has significantly advanced our understanding of how cells generate energy and build essential molecules. This stable isotope allows for precise tracking of the carbon atom from glutamine as it is metabolized, offering a window into the core processes of cellular life.

L-Glutamine-5-13C enables the quantitative assessment of carbon flow from glutamine into key metabolic pathways. nih.govresearchgate.net Once taken up by cells, the labeled glutamine is converted to glutamate (B1630785), which can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate. pnas.org The TCA cycle is a central hub of cellular metabolism, responsible for generating energy in the form of ATP and producing precursors for the synthesis of other molecules. By measuring the incorporation of the 13C label into TCA cycle intermediates and other downstream metabolites, researchers can quantify the contribution of glutamine to cellular energy production. nih.govresearchgate.net

This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic view of metabolic fluxes. researchgate.netpnas.org For instance, studies have utilized L-Glutamine-5-13C to measure the rate of glutaminolysis, the process of breaking down glutamine for energy, in various cell types. nih.govpnas.org This quantitative data is crucial for understanding how different cells prioritize fuel sources and how these priorities shift in response to changing conditions.

Cells must adapt their metabolism to survive stressful conditions such as low oxygen (hypoxia) or a lack of essential nutrients. L-Glutamine-5-13C has been instrumental in elucidating these adaptive mechanisms. researchgate.netpnas.org Under hypoxic conditions, when the primary mode of energy production (oxidative phosphorylation) is limited, many cells increase their reliance on alternative metabolic pathways. mdpi.comjci.org

Studies using L-Glutamine-5-13C have shown that under hypoxia, some cancer cells engage in reductive carboxylation, a process where glutamine-derived α-ketoglutarate is converted "backwards" in the TCA cycle to produce citrate (B86180). jci.orgnih.gov This citrate can then be used for the synthesis of lipids, which are essential for building cell membranes and for signaling. By tracing the path of the 13C label from glutamine, researchers can quantify the extent of this metabolic rewiring. nih.gov Similarly, during nutrient deprivation, cells may alter their glutamine metabolism to conserve resources and maintain essential functions. researchgate.netnih.gov L-Glutamine-5-13C provides a means to track these subtle but critical metabolic shifts, offering insights into cellular survival strategies. researchgate.netpnas.org

Quantitative Assessment of Carbon Flow and Energy Production

Mechanistic Insights in Specific Biological Contexts

The application of L-Glutamine-5-13C extends to providing detailed mechanistic insights into how metabolic reprogramming drives specific biological processes, particularly in the context of rapidly proliferating cells and various diseases.

Rapidly dividing cells, such as those found in tumors, have a high demand for energy and building blocks. nih.govpnas.org Glutamine is a key nutrient that fuels this rapid growth, and L-Glutamine-5-13C has been pivotal in understanding the metabolic rewiring that supports proliferation. snmjournals.orgsnmjournals.org

A defining feature of many cancers is their altered metabolism, often driven by the very same genetic mutations (oncogenes) that promote uncontrolled cell growth. saspublishers.com L-Glutamine-5-13C has been extensively used to study how these oncogenes reshape metabolic pathways. pnas.orgsnmjournals.orgsnmjournals.org

For example, the c-Myc oncogene is known to increase a cell's dependence on glutamine. snmjournals.orgsnmjournals.org Studies using L-Glutamine-5-13C have demonstrated that c-Myc-driven cancers exhibit increased glutamine uptake and its conversion into TCA cycle intermediates to support both energy production and the synthesis of macromolecules. researchgate.netfrontiersin.org

Similarly, mutations in the KRAS oncogene, common in pancreatic and colorectal cancers, are associated with a distinct metabolic phenotype. frontiersin.orgbiomolther.org Isotope tracing with L-Glutamine-5-13C has revealed that KRAS-mutant cells can utilize glutamine in non-canonical pathways to maintain redox balance and support cell survival. pnas.orgfrontiersin.org

Mutations in the isocitrate dehydrogenase 1 (IDH1 ) enzyme represent another example of oncogene-driven metabolic rewiring. jci.orgmdpi.com In cells with mutant IDH1, L-Glutamine-5-13C tracing has shown that glutamine-derived α-ketoglutarate is converted to an oncometabolite called 2-hydroxyglutarate, which can alter gene expression and promote tumor growth. jci.orgnih.gov

The PIK3CA signaling pathway, frequently activated in various cancers, also influences glutamine metabolism. nih.gov L-Glutamine-5-13C studies can help to delineate how activation of this pathway channels glutamine into specific anabolic processes, contributing to tumor progression.

The following table summarizes key research findings on oncogene-driven metabolic reprogramming investigated using L-Glutamine-5-13C and related isotopic tracers.

| Oncogene/Pathway | Key Metabolic Alteration | Research Finding |

| c-Myc | Increased glutamine uptake and catabolism | Drives glutamine addiction by upregulating glutamine transporters and enzymes involved in glutaminolysis to fuel the TCA cycle. snmjournals.orgsnmjournals.orgresearchgate.net |

| KRAS | Altered glutamine utilization for redox balance | Promotes a non-canonical glutamine pathway to produce NADPH, which is crucial for counteracting oxidative stress. pnas.orgbiomolther.orgfrontiersin.org |

| IDH1 (mutant) | Production of oncometabolite 2-hydroxyglutarate | Converts glutamine-derived α-ketoglutarate to 2-hydroxyglutarate, impacting epigenetic regulation and promoting tumorigenesis. jci.orgmdpi.comnih.gov |

| PIK3CA | Enhanced anabolic use of glutamine | Drives glutamine into pathways for nucleotide and lipid synthesis, supporting cell growth and proliferation. nih.gov |

The metabolic reprogramming driven by oncogenes manifests differently across various tumor types, influenced by the tissue of origin and the tumor microenvironment. L-Glutamine-5-13C has been instrumental in mapping these tumor-specific metabolic landscapes.

In pancreatic cancer , particularly those with KRAS mutations, studies with L-Glutamine-5-13C have highlighted a profound dependence on glutamine not just for anaplerosis but also for maintaining redox homeostasis. nih.govpnas.orgbiomolther.org

Glioma and glioblastoma , aggressive brain tumors, exhibit significant metabolic heterogeneity. snmjournals.orgmdpi.com Isotope tracing has revealed that these tumors can utilize glutamine for both oxidative metabolism and reductive carboxylation to support their growth in the unique nutrient environment of the brain. biomolther.orgnih.gov In some gliomas with IDH1 mutations, the production of 2-hydroxyglutarate from glutamine is a key metabolic feature. nih.gov

Colorectal cancer models have been studied using L-Glutamine-5-13C to understand the interplay between different oncogenic mutations, such as KRAS and PIK3CA, and their collective impact on glutamine metabolism. biomolther.org

In melanoma , research has shown that resistance to targeted therapies can be associated with a metabolic switch towards increased glutamine dependence, a finding elucidated through the use of glutamine tracers. biomolther.org

The following table provides an overview of research findings in specific tumor types using L-Glutamine-5-13C and other glutamine tracers.

| Tumor Type | Key Metabolic Feature | Research Finding |

| Pancreatic Cancer | High reliance on glutamine for redox balance and anaplerosis | KRAS-driven pathway utilizes glutamine to generate NADPH, protecting cells from oxidative stress. nih.govpnas.orgbiomolther.org |

| Glioma/Glioblastoma | Heterogeneous glutamine metabolism, including reductive carboxylation | Utilizes glutamine for both energy and biosynthesis, with IDH1 mutant tumors producing the oncometabolite 2-hydroxyglutarate. snmjournals.orgbiomolther.orgmdpi.com |

| Colorectal Cancer | Oncogene-dependent glutamine utilization | Metabolic phenotype is shaped by the specific combination of oncogenic mutations, influencing glutamine's role in proliferation. biomolther.org |

| Melanoma | Acquired glutamine dependency upon therapy resistance | Cells can become more reliant on glutamine metabolism as an escape mechanism from targeted therapies. biomolther.org |

Metabolism in Proliferating Cells and Disease Models

Role in Cellular Proliferation and Anabolism

L-Glutamine, a non-essential amino acid, is fundamental to numerous metabolic processes that support cell growth. wikipedia.org The use of L-Glutamine labeled with a stable isotope at its fifth carbon position, L-Glutamine-5-13C, has been instrumental in tracing the metabolic fate of glutamine's carbon backbone, particularly in highly proliferative cells which often exhibit metabolic reprogramming. plos.org

Rapidly dividing cells, including cancer cells and activated immune cells, demonstrate a heightened dependence on glutamine not just for protein synthesis, but also as a primary carbon source for anabolic processes. plos.orgnih.gov Isotope tracing studies using L-Glutamine-5-13C allow researchers to follow the labeled carbon as it is incorporated into various biomolecules. nih.gov Glutamine is first converted to glutamate, which can then be metabolized to α-ketoglutarate (aKG), a key intermediate in the Tricarboxylic Acid (TCA) cycle. nih.gov This process, known as glutaminolysis, serves to replenish TCA cycle intermediates (anaplerosis), a function vital for the continuous synthesis of precursors for anabolic pathways. nih.govnih.gov

Research findings have demonstrated that the carbon from L-Glutamine-5-13C is utilized for the de novo synthesis of non-essential amino acids, such as aspartate and proline, and is also shunted towards the production of nucleotides and lipids, all of which are essential for creating new cells. nih.govnih.govnih.gov For instance, in CD8+ T effector cells, glutamine anaplerosis is crucial for supporting ATP production and the synthesis of pyrimidines needed for cell expansion. nih.gov Similarly, in certain cancer cells, glutamine metabolism exceeds the requirements for nitrogen-based biosynthesis, indicating its significant role as a carbon source for processes like fatty acid synthesis. pnas.org

| Cell Type/Model | Key Finding | Metabolic Pathway Implicated | Reference |

|---|---|---|---|

| CD8+ T cells | Glutamine is a critical fuel for anaplerosis, supporting ATP and pyrimidine (B1678525) synthesis for proliferation. | Glutaminolysis, TCA Cycle Anaplerosis, De Novo Pyrimidine Synthesis | nih.gov |

| Pancreatic Cancer Cells | Glutamine anabolism is essential for nucleotide and hexosamine biosynthesis, coupling carbon and nitrogen metabolism. | Glutaminolysis, Nitrogen Anabolism, Nucleotide/Hexosamine Biosynthesis | nih.gov |

| Hepatic Stellate Cells | Proliferation is dependent on glutamine supply, which serves as a major anaplerotic precursor. | Glutaminolysis, Anaplerosis | plos.org |

| Glioblastoma Cells | Glutamine is a major anaplerotic substrate and carbon source for fatty acid synthesis. | Anaplerosis, Fatty Acid Synthesis | pnas.org |

Neuroscience Research

Glutamine-Glutamate Cycle Dynamics

In the central nervous system (CNS), the glutamine-glutamate cycle is a critical pathway for maintaining synaptic homeostasis of the primary excitatory neurotransmitter, glutamate. nih.gov This cycle involves a metabolic partnership between neurons and astrocytes. frontiersin.org L-Glutamine-5-13C, often used in conjunction with 13C-labeled glucose, is a powerful tool for quantifying the flux through this pathway in vivo using techniques like nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orguu.nl

The established model of this cycle posits that glutamate released into the synapse is taken up by surrounding astrocytes. frontiersin.org Inside the astrocyte, glutamate is converted to glutamine by the enzyme glutamine synthetase. mdpi.com This newly synthesized glutamine is then transported back to the neurons, where it is converted back to glutamate by glutaminase (B10826351), thus replenishing the neurotransmitter pool. frontiersin.orgmdpi.com

Studies using 13C-labeled substrates have confirmed that when [1-13C]glucose is administered, the 13C label is predominantly incorporated into neuronal glutamate first, and subsequently appears in astroglial glutamine, confirming the directionality of the cycle. frontiersin.org Conversely, administering [U-13C5]glutamine allows researchers to trace its uptake from the blood into the brain's metabolic compartments. nih.gov These experiments have shown that glutamine influx from the blood contributes only a minor fraction to the brain's total glutamine pool, highlighting the essential nature of the endogenous glutamine-glutamate cycle for neurotransmitter replenishment. nih.gov The kinetics of 13C label incorporation into glutamate and glutamine provide quantitative measures of the cycle's rate, offering insights into brain energy metabolism and neuronal function. frontiersin.orgfrontiersin.org

Neurotransmitter Precursor Tracing (e.g., GABA, Aspartate, N-Acetylaspartate)

Glutamine serves as a primary precursor not only for glutamate but also for other key neurotransmitters and related molecules in the brain. researchgate.netnih.gov The use of L-Glutamine-5-13C enables the direct tracing of its carbon skeleton into these downstream products.

GABA (γ-Aminobutyric acid): In GABAergic neurons, the glutamine taken up is converted to glutamate, which is then decarboxylated by glutamate decarboxylase (GAD) to form the principal inhibitory neurotransmitter, GABA. frontiersin.org Tracing studies confirm that the carbon backbone from glutamine is a significant source for the GABA pool. frontiersin.orgnih.gov

Aspartate: Glutamate, derived from glutamine, can be converted to the TCA cycle intermediate α-ketoglutarate. Through the action of aminotransferases, α-ketoglutarate can be used to synthesize aspartate, another excitatory neurotransmitter. nih.govresearchgate.net Studies in the cerebellum have shown that maintaining aspartate levels during neuronal depolarization is dependent on the availability of glutamine. nih.gov

N-Acetylaspartate (NAA): While NAA is synthesized from aspartate and acetyl-CoA in neuronal mitochondria, the ultimate carbon source can be traced back to glutamine. neurology.org Aspartate derived from the glutamine-fed TCA cycle can contribute to the NAA pool. NAA is considered a marker of neuronal health and integrity, and tracing its synthesis provides insights into neuronal metabolism. neurology.org

| Molecule | Role in CNS | Synthesis Pathway from Glutamine | Reference |

|---|---|---|---|

| Glutamate | Primary excitatory neurotransmitter | Directly from glutamine via glutaminase | frontiersin.org |

| GABA | Primary inhibitory neurotransmitter | Glutamine → Glutamate → GABA (via GAD) | frontiersin.orgnih.gov |

| Aspartate | Excitatory neurotransmitter | Glutamine → Glutamate → α-Ketoglutarate → Aspartate (via transamination) | researchgate.netnih.gov |

| N-Acetylaspartate | Neuronal health marker | Glutamine → → Aspartate + Acetyl-CoA → NAA | neurology.org |

Cardiac Metabolism Studies

Anaplerotic Mechanisms in Cardiac Function

Anaplerosis, the replenishment of TCA cycle intermediates, is a vital process for maintaining the metabolic integrity of the heart. annualreviews.org While the heart primarily oxidizes fatty acids and glucose for energy, the role of amino acids like glutamine as anaplerotic substrates has been a subject of intense investigation. oup.comnih.gov L-Glutamine-5-13C is a key tracer used to quantify the contribution of glutamine to the cardiac TCA cycle. nih.gov

Glutamine enters the TCA cycle via its conversion to glutamate and subsequently to α-ketoglutarate. nih.gov Studies using L-Glutamine-5-13C in perfused rat hearts have yielded varied results on the significance of this pathway. Some research suggests that anaplerosis from glutamine is marginal under normal physiological conditions. nih.gov For example, one study reported negligible labeling of α-ketoglutarate from [U-13C5]glutamine in normoxic hearts, suggesting the heart has a limited ability to use glutamine as a major anaplerotic fuel. nih.gov

However, other studies indicate that under specific conditions, such as restricted pyruvate (B1213749) availability or in certain disease models, glutamine's anaplerotic role can become more significant. oup.com For instance, in cardiac progenitor cells, glutamine-derived α-ketoglutarate is essential for fueling mitochondrial respiration. nih.gov In hypertrophied hearts, while glucose was found to be the primary carbon source for aspartate synthesis, the contribution of glutamine to the TCA cycle was observed to be minor. ahajournals.org These findings suggest that glutamine's anaplerotic function in the heart is not static but is dynamically regulated depending on substrate availability and the heart's physiological or pathological state. oup.comresearchgate.net

Substrate Utilization and Bioenergetic States in Cardiac Models

Isotope tracing experiments have revealed that while fatty acids are the preferred fuel for the healthy heart at rest, the balance can shift towards carbohydrate and glutamine metabolism under different conditions. physiology.orgmdpi.com For example, studies in cardiac progenitor cells showed that glutamine was the preferred substrate for mitochondrial oxidation compared to glucose, pyruvate, or fatty acids when supplied individually. nih.gov

In models of cardiac hypertrophy, tracing with U-13C glutamine showed that while the intracellular glutamine pool was highly enriched, its contribution to the TCA cycle and subsequent aspartate synthesis was minimal compared to that of glucose. ahajournals.org In contrast, some studies have highlighted the cardioprotective effects of glutamine, which may be linked to its role in supporting ATP synthesis and redox balance, rather than just being a bulk energy substrate. nih.govresearchgate.net The use of L-Glutamine-5-13C in computational models and experimental settings helps to dissect these complex substrate interactions and their impact on the bioenergetic state of the heart under various physiological and pathological scenarios. oup.com

Other Biological Systems (e.g., Plant Cell Metabolism)

The application of stable isotope tracers, particularly L-Glutamine labeled with Carbon-13, extends beyond mammalian systems to provide critical insights into the metabolic networks of other biological systems, most notably plants. In plant biology, understanding nitrogen and carbon metabolism is fundamental, as these processes are intrinsically linked to growth, development, and responses to environmental stress. oup.com Isotope labeling studies with compounds like L-Glutamine-5-¹³C allow researchers to trace the fate of atoms through complex biochemical pathways, revealing the functional dynamics of cellular metabolism. oup.comcreative-proteomics.com

Detailed research findings in plant systems demonstrate the utility of ¹³C-labeled glutamine in elucidating metabolic fluxes. For instance, studies in oilseeds such as soybeans have used ¹³C-glutamine to track the flow of carbon from amino acids into the biosynthesis of fatty acids. researchgate.net This is a crucial pathway for seed development and oil production. When plant tissues are supplied with ¹³C-labeled glutamine, the labeled carbon atoms are incorporated into various downstream metabolites. The distribution of these labels can be precisely measured using techniques like mass spectrometry, which detects the mass isotopomers (e.g., M+1, M+2, M+3) that indicate the number of ¹³C atoms incorporated into a molecule. researchgate.net

In soybean studies, the label from uniformly ¹³C-labeled glutamine (M+5) was observed to transfer to amino acids derived from pyruvate and acetyl-CoA. researchgate.net This suggests a metabolic route involving enzymes such as malic enzyme and ATP citrate lyase. researchgate.net The high enrichment of the label in four-carbon amino acids like threonine, and particularly in even-numbered mass isotopomers of leucine (B10760876) (M+2, M+4), indicated that a significant portion of the acetyl-CoA pool used for synthesis was fully labeled. researchgate.net This demonstrates that glutamine is a significant carbon source for the synthesis of other amino acids and fatty acid precursors in these plant tissues. researchgate.netusda.gov

Furthermore, labeling experiments in Brassica have revealed the reversibility of the isocitrate dehydrogenase (ICITDH) reaction in the tricarboxylic acid (TCA) cycle. researchgate.net The detection of M+5 citrate, which would not typically be formed through the standard forward progression of the TCA cycle from M+5 glutamine, points to a backward reaction from α-ketoglutarate to isocitrate. researchgate.net This finding highlights a key metabolic flexibility in plant cells, providing an alternative route for generating acetyl-CoA for processes like fatty acid elongation. researchgate.net

While some studies use uniformly labeled glutamine, tracers like L-Glutamine-5-¹³C are specifically designed to trace the contribution of the glutamine carbon backbone to pathways like the TCA cycle and lipid synthesis. nih.gov For example, using [5-¹³C]glutamine allows researchers to track the carbon atom that is retained during reductive carboxylation, a pathway that contributes to lipid synthesis. nih.gov

Kinetic tracer studies in Arabidopsis thaliana using ¹³CO₂ have also shed light on the central role of glutamine in metabolic reprogramming, particularly in response to environmental stressors like UV-B radiation. biorxiv.org Although the label is introduced via CO₂, tracking its incorporation into glutamine and subsequent metabolites reveals the dynamics of nitrogen assimilation and its interplay with carbon metabolism. Following ¹³CO₂ enrichment, significant ¹³C labeling was observed in glutamine, highlighting its active synthesis and role as a key metabolic hub. biorxiv.org Under stress conditions, the accumulation of glutamine and related metabolites like oxoproline is considered a protective mechanism. biorxiv.org

The data gathered from these types of studies are instrumental for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic rates. researchgate.net By applying the labeling data from ¹³C-glutamine experiments to metabolic network models, researchers can establish comprehensive flux maps that describe the flow of metabolites through different pathways in plant cells. usda.gov This approach is crucial for metabolic engineering efforts aimed at improving crop traits, such as enhancing the nutritional value or stress tolerance of plants like soybeans. usda.gov

Interactive Data Tables

The following tables summarize findings from isotope tracing studies in plant systems.

Table 1: Observed ¹³C Labeling from Glutamine in Soybean Metabolic Pathways

This table illustrates how the carbon backbone of glutamine is distributed among key metabolites in developing soybeans, as identified through mass spectrometry.

| Precursor | Labeled Metabolite | Key Finding | Implied Pathway Activity |

| [U-¹³C]Glutamine (M+5) | Threonine | High M+4 labeling | Glutamine carbon enters the pyruvate-derived amino acid pool. researchgate.net |

| [U-¹³C]Glutamine (M+5) | Leucine | High M+2, M+4 labeling | Indicates a fully labeled acetyl-CoA pool from glutamine. researchgate.net |

| [U-¹³C]Glutamine (M+5) | Citrate (Brassica) | High M+5 labeling | Suggests reversible isocitrate dehydrogenase activity. researchgate.net |

| [U-¹³C]Glutamine (M+5) | Succinate, Fumarate (B1241708) | M+4 labeling | Standard oxidative TCA cycle metabolism. researchgate.net |

Table 2: ¹³C Incorporation in Arabidopsis thaliana Metabolites After ¹³CO₂ Feeding

This table shows the percentage of ¹³C enrichment in selected metabolites in Arabidopsis Col-0 after 8 hours of exposure to ¹³CO₂, indicating active metabolic pathways.

| Metabolite | ¹³C Enrichment (%) | Metabolic Significance |

| Alanine | 50.49% | High activity of pathways linked to pyruvate. biorxiv.org |

| Serine | 36.42% | Indicates significant photorespiratory activity. biorxiv.org |

| Glutamine | 14.83% | Highlights the central role of the GS/GOGAT pathway in nitrogen assimilation. biorxiv.org |

| Valine | 13.00% | Active synthesis of branched-chain amino acids. biorxiv.org |

| Leucine | 10.20% | Active synthesis of branched-chain amino acids. biorxiv.org |

| Sucrose | 9.61% | Reflects the rate of carbon fixation and export. biorxiv.org |

Computational and Theoretical Modeling of L Glutamine 5 13c Tracer Data

Development of Metabolic Network Models

The foundation of any ¹³C-MFA study is the metabolic network model, a mathematical representation of the biochemical reactions occurring within a cell. nih.gov The accuracy of the estimated fluxes is critically dependent on the scope and detail of this model.

Stoichiometric models are the most common framework used in ¹³C-MFA. nih.gov These models are built upon the well-established stoichiometry of metabolic reactions, which defines the precise ratios of substrates and products for each enzymatic conversion. creative-proteomics.com The model consists of a system of mass balance equations, one for each metabolite in the network. At metabolic steady state, the rate of production of any intracellular metabolite is equal to its rate of consumption. helsinki.fi

For ¹³C-MFA, the stoichiometric model must also include atom transition maps, which describe the fate of each carbon atom from the substrates to the products of every reaction. When L-Glutamine-5-¹³C is used as a tracer, the model tracks the ¹³C atom as it is incorporated into α-ketoglutarate and subsequently flows through the Tricarboxylic Acid (TCA) cycle and other connected pathways. nih.gov For example, using [5-¹³C]glutamine is particularly useful for tracing its contribution to lipid synthesis via reductive carboxylation, as this pathway incorporates the labeled carbon into acetyl-CoA. nih.gov In contrast, during oxidative metabolism through the TCA cycle, the label from [5-¹³C]glutamine would be retained in intermediates like malate (B86768) and aspartate. nih.gov By combining the known stoichiometry and atom transitions with the measured mass isotopomer distributions (MIDs) of metabolites, the system can be solved to estimate the unknown intracellular fluxes. nih.govcreative-proteomics.com

While steady-state ¹³C-MFA is powerful, it provides a static snapshot of metabolic activity. Kinetic modeling, in contrast, aims to capture the dynamic behavior of metabolic fluxes. nih.govtudublin.ie This approach is particularly valuable for understanding how metabolic pathways respond to perturbations over time. In kinetic, or isotopically non-stationary, ¹³C-MFA (INST-MFA), cells are exposed to a labeled substrate like L-Glutamine-5-¹³C, and the incorporation of the ¹³C label into downstream metabolites is measured at multiple time points before a full isotopic steady state is reached. tudublin.iersc.orgbiorxiv.org

These time-course data are then fitted to a kinetic model that includes not only the stoichiometry but also mathematical descriptions of reaction rates, often based on enzyme kinetics. tudublin.ieplos.org This allows for the determination of fluxes and provides insights into the regulatory properties of the network. tudublin.ie Kinetic studies of glutamine metabolism have been used to determine the endogenous rate of glutamine appearance and transport between tissues. plos.org However, kinetic models are significantly more complex than their steady-state counterparts. They require more extensive datasets and sophisticated computational methods to solve the underlying systems of differential equations, and a major challenge is that flux transients are often assumed to be relatively slow. rsc.orgbiorxiv.org

Stoichiometric Modeling Approaches

Flux Parameter Estimation and Optimization Algorithms

Once a metabolic model is established and isotopic labeling data are collected, the central computational task is to estimate the flux parameters that best explain the experimental measurements. oup.com This is a non-trivial inverse problem that requires specialized algorithms.

Metabolic flux inference is typically formulated as an optimization problem where the goal is to find a set of fluxes that minimizes the difference between the experimentally measured isotopic patterns and the patterns predicted by the metabolic model. helsinki.finih.gov There are two main approaches to this problem. helsinki.fi

Optimization Approach: This is the most common method. It involves an iterative process where a candidate set of fluxes is proposed, the corresponding isotopic labeling patterns are simulated, and the difference between the simulated and measured data is calculated. An optimization algorithm then adjusts the fluxes to minimize this difference, typically a weighted sum of squared residuals. nih.gov Various software packages, such as INCA, Metran, and 13CFLUX2, implement this approach using different numerical optimization algorithms. oup.comnih.govbiorxiv.org

Direct Approach: This method attempts to avoid complex non-linear optimization by deriving linear constraints on the fluxes directly from the labeling data, which are then solved together with the steady-state mass balance equations. helsinki.fi While computationally simpler, this approach may be less versatile than optimization-based methods. helsinki.fi

Recent advances have focused on improving the efficiency and accuracy of these calculations. The Elementary Metabolite Units (EMU) framework, for example, significantly reduces the computational complexity of simulating isotopic labeling in large networks. rsc.orgfrontiersin.org More recently, machine learning and deep learning approaches, such as ML-Flux, have been developed to predict fluxes directly from isotope patterns using pre-trained neural networks, offering a substantial speed advantage over traditional iterative methods. biorxiv.org

| Algorithm Type | Principle | Examples/Frameworks | Advantages | Disadvantages |

|---|---|---|---|---|

| Non-linear Optimization | Iteratively minimizes the difference between simulated and measured isotopic data to find the best-fit flux distribution. | 13CFLUX2, INCA, NLSIC oup.combiorxiv.orgoup.com | Widely applicable, can handle complex networks and different data types (MS, MS/MS, NMR). oup.comfrontiersin.org | Computationally intensive, can be slow, may converge to local minima. helsinki.fioup.com |

| Elementary Metabolite Unit (EMU) Framework | Decomposes the metabolic network to reduce the number of variables needed to simulate mass isotopomer distributions. rsc.orgfrontiersin.org | Used within software like INCA and Metran. nih.govfrontiersin.org | Greatly improves computational efficiency for complex networks. frontiersin.org | Is a framework for simulation, still requires an optimization algorithm for flux estimation. |

| Direct Linear Approaches | Augments linear balance constraints from steady-state with linear constraints derived from isotope labeling patterns. helsinki.fi | - | Avoids non-linear optimization and issues with local optima. | Less developed and potentially less flexible than optimization approaches. helsinki.fi |

| Machine Learning / Deep Learning | Uses a pre-trained neural network to directly predict fluxes from measured isotope patterns. biorxiv.org | ML-Flux biorxiv.org | Extremely fast computation once the model is trained; can impute unmeasured data. biorxiv.org | Requires extensive front-loading of computational effort for training; performance depends on the quality and scope of the training data. biorxiv.org |